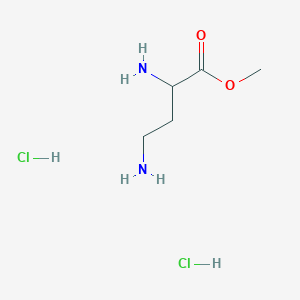![molecular formula C38H33NO4S B12505868 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Cys(Mtt)-OH, also known as 9-fluorenylmethoxycarbonyl-L-cysteine (4-methyltrityl), is a derivative of cysteine used in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and a 4-methyltrityl (Mtt) group for thiol protection. These protecting groups are crucial in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Mtt)-OH typically involves the protection of the cysteine thiol group with the Mtt group, followed by the introduction of the Fmoc group at the amino terminus. The process generally includes:
Protection of the Thiol Group: The thiol group of cysteine is protected using 4-methyltrityl chloride (Mtt-Cl) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Introduction of the Fmoc Group: The amino group is then protected using Fmoc chloride in the presence of a base like sodium bicarbonate in an aqueous-organic solvent system.
Industrial Production Methods
Industrial production of Fmoc-Cys(Mtt)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Cys(Mtt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the Mtt group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups, facilitated by coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA with TIS for Mtt removal.
Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), or DIC (diisopropylcarbodiimide) in the presence of bases like N-methylmorpholine (NMM).
Major Products
The primary products of these reactions are deprotected cysteine residues ready for further peptide elongation or functionalization.
Aplicaciones Científicas De Investigación
Fmoc-Cys(Mtt)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins, allowing for the incorporation of cysteine residues with protected thiol groups.
Protein Engineering: The compound is used in the semisynthesis of proteins, enabling site-specific modifications.
Bioconjugation: It facilitates the attachment of bioactive molecules to peptides and proteins, useful in drug delivery and diagnostic applications.
Material Science: Fmoc-Cys(Mtt)-OH is employed in the development of peptide-based materials with self-assembling properties.
Mecanismo De Acción
The primary function of Fmoc-Cys(Mtt)-OH is to serve as a protected cysteine residue in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation, while the Mtt group protects the thiol group, allowing for selective deprotection and subsequent functionalization. The compound’s effectiveness lies in its ability to undergo selective deprotection under mild conditions, preserving the integrity of the peptide chain.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Cys(Trt)-OH: Features a trityl (Trt) group for thiol protection, which is more stable but requires harsher conditions for deprotection.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection, which is stable under acidic conditions but requires specific reagents for removal.
Uniqueness
Fmoc-Cys(Mtt)-OH is unique due to the mild conditions required for Mtt group removal, making it suitable for sensitive peptide sequences. Its selective deprotection properties offer advantages in complex peptide synthesis and protein engineering applications.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZXLMDPCBTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
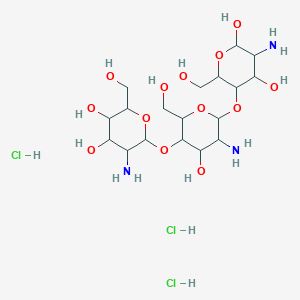
![2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12505790.png)
![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)


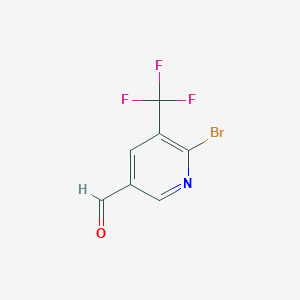
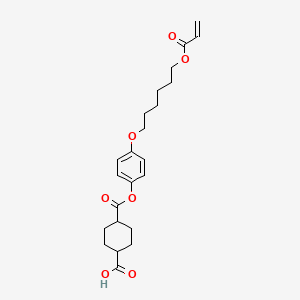
acetic acid](/img/structure/B12505822.png)
![3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B12505823.png)
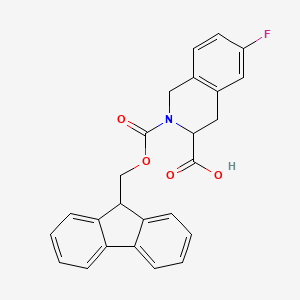
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid](/img/structure/B12505847.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505855.png)
